molecular formula C28H23N3O B3369062 Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol CAS No. 224168-75-6

Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol

Cat. No.: B3369062
CAS No.: 224168-75-6
M. Wt: 417.5 g/mol
InChI Key: WKIHEQYNXPKUBJ-UHFFFAOYSA-N
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Description

Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol is a complex organic compound that features both pyridine and imidazole rings. The presence of these heterocyclic structures makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol typically involves the formation of the imidazole ring followed by the introduction of the trityl and pyridinyl groups. One common method involves the condensation of a pyridine derivative with an imidazole precursor under acidic conditions. The trityl group is then introduced via a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Scientific Research Applications

Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, including its heterocyclic rings and functional groups .

Comparison with Similar Compounds

  • Pyridin-4-YL(1-phenyl-1H-imidazol-4-YL)methanol
  • Pyridin-4-YL(1-benzyl-1H-imidazol-4-YL)methanol
  • Pyridin-4-YL(1-methyl-1H-imidazol-4-YL)methanol

Uniqueness: Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where bulkiness and electronic effects are crucial, such as in the design of enzyme inhibitors and receptor ligands .

Properties

IUPAC Name

pyridin-4-yl-(1-tritylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c32-27(22-16-18-29-19-17-22)26-20-31(21-30-26)28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21,27,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIHEQYNXPKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467106
Record name (Pyridin-4-yl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224168-75-6
Record name (Pyridin-4-yl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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